Cas no 25624-67-3 (4-Methoxy-2-methyl-5-nitropyrimidine)

4-Methoxy-2-methyl-5-nitropyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-Methoxy-2-methyl-5-nitropyrimidine
- 4-methoxy-2-methyl-5-nitro-pyrimidine
- AK672909
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- Inchi: 1S/C6H7N3O3/c1-4-7-3-5(9(10)11)6(8-4)12-2/h3H,1-2H3
- InChI Key: DGIRGLIULAUOOD-UHFFFAOYSA-N
- SMILES: O(C)C1C(=CN=C(C)N=1)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 170
- Topological Polar Surface Area: 80.8
- XLogP3: 0.7
4-Methoxy-2-methyl-5-nitropyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A089005121-10g |
4-Methoxy-2-methyl-5-nitropyrimidine |
25624-67-3 | 97% | 10g |
$2785.86 | 2023-09-02 | |
Alichem | A089005121-25g |
4-Methoxy-2-methyl-5-nitropyrimidine |
25624-67-3 | 97% | 25g |
$4775.76 | 2023-09-02 | |
Alichem | A089005121-5g |
4-Methoxy-2-methyl-5-nitropyrimidine |
25624-67-3 | 97% | 5g |
$2030.10 | 2023-09-02 |
4-Methoxy-2-methyl-5-nitropyrimidine Related Literature
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Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
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Anne Aamdal Scheie,Jessica Lönn-Stensrud New J. Chem., 2008,32, 1567-1572
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Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726
Additional information on 4-Methoxy-2-methyl-5-nitropyrimidine
Introduction to 4-Methoxy-2-methyl-5-nitropyrimidine (CAS No. 25624-67-3)
4-Methoxy-2-methyl-5-nitropyrimidine, identified by its Chemical Abstracts Service (CAS) number 25624-67-3, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrimidine family, a class of nitrogen-containing heterocycles that are widely recognized for their diverse biological activities and structural versatility. The presence of functional groups such as a methoxy group, a methyl group, and a nitro group in its molecular structure endows it with unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules.
The structural configuration of 4-Methoxy-2-methyl-5-nitropyrimidine (CAS No. 25624-67-3) consists of a six-membered aromatic ring containing two nitrogen atoms, with substituents positioned at the 4th, 2nd, and 5th positions. The methoxy group (-OCH₃) at the 4th position contributes to the compound's solubility and reactivity, while the methyl group (-CH₃) at the 2nd position enhances its stability and electronic properties. The nitro group (-NO₂) at the 5th position is particularly noteworthy, as it serves as a versatile handle for further functionalization through reduction or nucleophilic substitution reactions.
In recent years, 4-Methoxy-2-methyl-5-nitropyrimidine (CAS No. 25624-67-3) has been extensively studied for its potential applications in drug discovery and development. Researchers have explored its utility as a precursor in the synthesis of various pharmacophores, including kinase inhibitors, antiviral agents, and anticancer compounds. The nitro group, in particular, has been exploited to introduce reactive intermediates that can be further modified to achieve specific biological targets.
One of the most compelling aspects of 4-Methoxy-2-methyl-5-nitropyrimidine (CAS No. 25624-67-3) is its role in the development of novel therapeutic agents. For instance, studies have demonstrated its efficacy in the synthesis of pyrimidine-based inhibitors targeting enzymes involved in cancer progression. These inhibitors have shown promise in preclinical trials by selectively inhibiting key signaling pathways that drive tumor growth and metastasis. The methoxy and methyl groups in the molecule contribute to its binding affinity and selectivity, making it an attractive scaffold for drug design.
The compound's reactivity also makes it a valuable tool in synthetic organic chemistry. The nitro group can be reduced to an amine, which can then undergo further derivatization to produce more complex structures. This flexibility has enabled chemists to generate a wide array of derivatives with tailored biological activities. Additionally, the presence of electron-withdrawing groups such as the nitro group enhances the electrophilicity of the ring, facilitating nucleophilic aromatic substitution reactions that are crucial for constructing biologically relevant molecules.
Recent advancements in computational chemistry have further highlighted the importance of 4-Methoxy-2-methyl-5-nitropyrimidine (CAS No. 25624-67-3) in drug discovery. Molecular modeling studies have revealed that this compound can effectively interact with target proteins through multiple hydrogen bonding interactions and hydrophobic contacts. These insights have guided the optimization of lead compounds towards higher potency and better pharmacokinetic profiles. The integration of experimental data with computational predictions has streamlined the drug development process, making 4-Methoxy-2-methyl-5-nitropyrimidine (CAS No. 25624-67-3) an indispensable tool in modern medicinal chemistry.
The pharmaceutical industry has also recognized the potential of 4-Methoxy-2-methyl-5-nitropyrimidine (CAS No. 25624-67-3) as a building block for novel therapeutics. Several companies have patented derivatives of this compound that exhibit significant therapeutic effects against various diseases. These patents underscore its importance as a versatile intermediate in drug development pipelines. Moreover, collaborative efforts between academic researchers and industry scientists have led to innovative synthetic strategies that leverage the unique properties of this compound.
From a chemical biology perspective, 4-Methoxy-2-methyl-5-nitropyrimidine (CAS No. 25624-67-3) offers insights into the mechanisms of action of pyrimidine-based drugs. By studying how this compound interacts with biological targets, researchers can gain a deeper understanding of disease pathways and develop more effective treatments. For example, investigations into kinase inhibitors derived from 4-Methoxy-2-methyl-5-nitropyrimidine (CAS No. 25624-67-3) have provided valuable insights into how these enzymes regulate cellular processes and how their dysregulation contributes to disease states.
The future prospects for 4-Methoxy-2-methyl-5-nitropyrimidine (CAS No. 25624-67-3) are promising, with ongoing research exploring new synthetic methodologies and therapeutic applications. Innovations in green chemistry are also driving efforts to develop more sustainable routes for producing this compound, reducing environmental impact while maintaining high yields and purity standards. As our understanding of molecular interactions continues to evolve, so too will our ability to harness the potential of this remarkable heterocyclic compound.
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